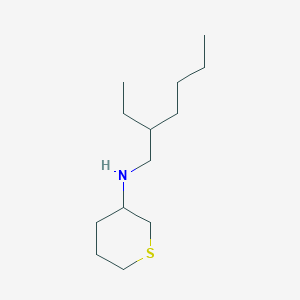

N-(2-ethylhexyl)thian-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H27NS |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

N-(2-ethylhexyl)thian-3-amine |

InChI |

InChI=1S/C13H27NS/c1-3-5-7-12(4-2)10-14-13-8-6-9-15-11-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

BQNMJAKVQBLSDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1CCCSC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Ethylhexyl Thian 3 Amine

Retrosynthetic Analysis of N-(2-ethylhexyl)thian-3-amine

A retrosynthetic analysis of this compound identifies several logical bond disconnections to devise potential synthetic routes. The most straightforward disconnection is at the C-N bond, which suggests two primary precursor pairs:

Path A: Thian-3-amine (B2788540) and a 2-ethylhexyl electrophile (e.g., 2-ethylhexyl halide).

Path B: Thian-3-one and 2-ethylhexylamine (B116587).

A more complex retrosynthesis would involve disconnecting the thiane (B73995) ring itself, suggesting a multi-step synthesis where the ring is formed prior to or concurrently with the amination step.

Direct and Indirect N-Alkylation Approaches to this compound

N-alkylation is a common method for synthesizing amines. wikipedia.org This can be achieved through direct or indirect approaches.

Alkylation of Thian-3-amine with 2-Ethylhexyl Halides or Equivalent Precursors

Direct alkylation involves the reaction of a primary amine, in this case, thian-3-amine, with an alkylating agent like a 2-ethylhexyl halide. libretexts.orgucalgary.ca This is a nucleophilic substitution reaction where the amine acts as the nucleophile. ucalgary.ca

Reaction Scheme:

A base is typically required to neutralize the hydrogen halide (HX) produced during the reaction. mnstate.edu However, a significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Using an excess of the starting amine can help to minimize this, but often leads to a mixture of products. ucalgary.ca

Reductive Amination Strategies Involving Thian-3-one and 2-Ethylhexylamine

Reductive amination is a powerful and widely used method for amine synthesis that often provides better yields and selectivity than direct alkylation. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone (thian-3-one) with a primary amine (2-ethylhexylamine) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. mnstate.edu

Reaction Scheme:

Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. youtube.com This method is generally preferred for the synthesis of secondary amines due to its higher selectivity and milder reaction conditions. The synthesis of various amines via reductive amination has been documented, highlighting its versatility. wsu.edu

Development of Novel Catalytic Methods for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Exploration of Transition Metal Catalysis in Amine Synthesis

Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, have been extensively used in C-N bond formation reactions. rsc.org For example, palladium-catalyzed cross-coupling reactions are a powerful tool for synthesizing aryl and alkyl amines. While direct application to this compound is not explicitly detailed in the provided search results, the principles of these catalytic systems are broadly applicable.

A patent describes the industrial synthesis of tris(2-ethylhexyl)amine (B109123) via reductive amination using a palladium on carbon (Pd/C) catalyst, demonstrating the utility of transition metals in large-scale amine production. google.com Another study details the use of a ruthenium catalyst for the amination of alcohols. chemicalbook.com The development of N,O-chelated complexes of early transition metals for the catalytic synthesis of amines has also been explored. ubc.ca Furthermore, the dehydrogenation of secondary and tertiary amines to nitriles using a heterogeneous platinum catalyst has been reported, showcasing the versatility of transition metal catalysis in amine transformations. rsc.org These examples suggest that a transition metal-catalyzed approach could be a viable and efficient route for the synthesis of this compound.

Organocatalytic Approaches for Enhanced Efficiency and Selectivity

The synthesis of N-substituted amines through reductive amination can be significantly enhanced by organocatalysis, which avoids the use of metal catalysts and often provides high levels of selectivity under mild conditions. For the synthesis of this compound from thian-3-one and 2-ethylhexylamine, organocatalysts can activate the ketone, the imine intermediate, or the reducing agent to facilitate the reaction.

Key organocatalytic strategies applicable to this transformation include:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are powerful catalysts for the enantioselective synthesis of amines. In this context, a CPA would protonate the nitrogen of the imine formed in situ from thian-3-one and 2-ethylhexylamine. This activation renders the iminium ion more electrophilic and susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester. The chiral environment created by the catalyst directs the hydride addition to one face of the imine, leading to an enantiomerically enriched product.

Iminium-Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the reaction through a different pathway. rsc.org While more common for reactions involving α,β-unsaturated aldehydes, the principles can be adapted. However, for a simple reductive amination, the primary role of an amine catalyst would be to facilitate imine-enamine tautomerism or activate the reactants through hydrogen bonding. researchgate.net

Bifunctional Catalysis: Catalysts bearing both a hydrogen-bond donor (e.g., a thiourea (B124793) group) and a basic site (e.g., a tertiary amine) can simultaneously activate both the electrophile and the nucleophile. rsc.org The thiourea moiety would activate the iminium ion through hydrogen bonding, while the amine base could interact with the hydride donor, organizing the transition state for a highly selective reduction. rsc.org

These organocatalytic methods offer a sustainable alternative to metal-based catalysis, often providing high yields and selectivity while minimizing toxic waste. researchgate.net

Table 1: Potential Organocatalysts for the Synthesis of this compound

Stereoselective Synthesis of Chiral this compound Enantiomers

The this compound molecule contains two chiral centers: one at the C3 position of the thian ring and another in the 2-ethylhexyl side chain. The direct synthesis of a single, optically pure stereoisomer requires precise control over the formation of the C-N bond at the thian ring. This is typically achieved through either asymmetric induction during the reaction or by separating the stereoisomers after a non-selective synthesis.

Asymmetric Induction in Amination Reactions

Asymmetric induction aims to create the desired stereocenter selectively during the synthesis. The most efficient method for this is Direct Asymmetric Reductive Amination (DARA), which combines a ketone, an amine, and a reducing agent in a single step using a chiral catalyst. d-nb.inforesearchgate.net

For the synthesis of a specific enantiomer of this compound, the reaction between thian-3-one and 2-ethylhexylamine would be conducted in the presence of a chiral transition metal catalyst and a hydride source (e.g., H₂ gas).

Mechanism of Asymmetric Induction:

Iminium Formation: Thian-3-one and 2-ethylhexylamine react to form an iminium ion intermediate.

Catalyst Coordination: A chiral catalyst, typically an iridium or ruthenium complex with a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand, coordinates to the iminium ion. d-nb.info

Stereoselective Hydride Transfer: The chiral ligand creates a sterically defined pocket around the metal center. This forces the hydride (from H₂) to add to the iminium double bond from a specific face, resulting in the preferential formation of one enantiomer over the other. d-nb.info

The choice of ligand is critical for achieving high enantioselectivity. Sterically bulky and electronically tuned ligands can create a highly ordered transition state, leading to excellent stereocontrol. bohrium.comsustech.edu.cn

Table 2: Catalyst Systems for Asymmetric Reductive Amination

Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible, a racemic mixture of this compound can be produced and subsequently separated into its constituent enantiomers through chiral resolution. wikipedia.org

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. nih.gov The process involves:

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid. wikipedia.orggoogle.com This reaction forms a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved. nih.gov

Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the free, enantiomerically pure amine. The resolving agent can often be recovered and reused. rsc.org

Enzymatic Kinetic Resolution: An alternative method involves the use of enzymes, such as lipases, which can selectively acylate one enantiomer of the amine over the other. google.com The reaction of the racemic amine with an acyl donor (e.g., an alkyl ester) in the presence of a lipase (B570770) results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds can then be separated using standard techniques like chromatography or distillation.

Table 3: Example of Resolution via Diastereomeric Salt Formation

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable processes. mlsu.ac.in This involves designing reactions that maximize the incorporation of reactant atoms into the final product, reduce energy consumption, and eliminate the use of hazardous solvents. pandawainstitute.comrsc.org

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks.

Solvent-Free Synthesis: The reductive amination to form this compound can potentially be performed under solvent-free conditions. rsc.org The initial imine formation can often be achieved by simply mixing and heating the liquid 2-ethylhexylamine with thian-3-one. scirp.orgmdpi.com The subsequent reduction could be carried out using a gaseous reducing agent like H₂ with a solid-supported catalyst or by adding a solid reducing agent like sodium borohydride. This approach simplifies workup procedures, reduces solvent waste, and can lead to higher reaction concentrations and rates. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates may have low solubility in water, techniques such as using phase-transfer catalysts or surfactants can facilitate the reaction. Reductive amination in an aqueous medium, often using a water-soluble catalyst and a reducing agent like formic acid, represents a highly sustainable synthetic route. scirp.org

Atom Economy and Waste Minimization

Atom economy is a measure of how efficiently a chemical reaction converts reactant atoms into the desired product. primescholars.com A higher atom economy signifies less waste generation. chemrxiv.org

Route A: Direct Reductive Amination (High Atom Economy) C₅H₈OS (Thian-3-one) + C₈H₁₉N (2-Ethylhexylamine) + H₂ → C₁₃H₂₇NS (Product) + H₂O

In this idealized catalytic hydrogenation, the only byproduct is water. The atom economy is calculated as: Atom Economy = [M.W. of Product / (M.W. of Thian-3-one + M.W. of 2-Ethylhexylamine)] x 100% Atom Economy = [229.43 / (116.19 + 129.24)] x 100% = 93.4%

Table 4: Comparison of Atom Economy in Synthetic Routes

By prioritizing catalytic routes and solvent-free conditions, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a more efficient and environmentally benign process.

Advanced Structural Characterization and Spectroscopic Elucidation of N 2 Ethylhexyl Thian 3 Amine and Its Derivatives

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule.

Infrared (IR) Spectroscopy for C-N and C-S Bond Characterization

The infrared spectrum of N-(2-ethylhexyl)thian-3-amine is predicted to exhibit characteristic absorption bands corresponding to its key functional groups. As a secondary amine, a single, weak to medium intensity N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹ cymitquimica.comspectroscopyonline.com. This band is typically less intense and sharper than the O-H stretching bands of alcohols mdpi.com.

The C-N stretching vibration of the aliphatic amine is anticipated to appear in the 1250-1020 cm⁻¹ range cymitquimica.comacs.org. This absorption is crucial for confirming the presence of the amine linkage. The thiane (B73995) moiety introduces C-S bonds, which are characterized by weak to medium stretching vibrations in the fingerprint region, typically around 750-600 cm⁻¹. The precise position of this band can be influenced by the conformation of the six-membered ring.

Furthermore, the spectrum will be populated by numerous C-H stretching vibrations from the 2-ethylhexyl and thiane fragments, expected just below 3000 cm⁻¹ for the sp³ hybridized carbons. C-H bending vibrations will also be present in the 1470-1365 cm⁻¹ region. An N-H bending vibration may be observed around 1650-1580 cm⁻¹, though it is often weak for secondary amines cymitquimica.com.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Weak/Variable |

| C-H Bend | 1470 - 1365 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

| C-S Stretch | 750 - 600 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. The C-S stretching vibrations, which are often weak in the IR spectrum, are expected to give rise to more intense signals in the Raman spectrum, typically in the 750-600 cm⁻¹ range. This makes Raman spectroscopy particularly useful for characterizing the thiane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of the chiral center in the 2-ethylhexyl group and the diastereotopic protons in the thiane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

The proton attached to the nitrogen (N-H) is expected to appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 0.5-5.0 ppm mdpi.com. The proton on the carbon bearing the amino group (CH-N) would likely resonate in the downfield region, around 2.5-3.0 ppm, due to the deshielding effect of the nitrogen atom.

The protons of the thiane ring will exhibit complex splitting patterns. The protons on the carbons adjacent to the sulfur atom (α-protons) are expected to appear around δ 2.5-2.9 ppm. The remaining methylene (B1212753) protons of the thiane ring would be found further upfield.

The 2-ethylhexyl group will show a characteristic set of signals. The methyl protons of the ethyl and butyl chains will appear as triplets in the upfield region (around 0.8-1.0 ppm). The methylene protons will present as complex multiplets in the range of 1.2-1.6 ppm. The methine proton at the chiral center will likely be a multiplet further downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 0.5 - 5.0 | broad s |

| CH -N (thiane) | 2.5 - 3.0 | m |

| CH₂ -S (thiane) | 2.5 - 2.9 | m |

| Thiane ring CH₂ | 1.5 - 2.2 | m |

| N-CH₂ -CH | 2.4 - 2.8 | m |

| CH(CH₂CH₃)(CH₂)₃CH₃ | 1.4 - 1.8 | m |

| (CH₂)₃CH₃ & CH₂CH₃ | 1.2 - 1.6 | m |

| CH₂CH₃ & (CH₂)₃CH₃ | 0.8 - 1.0 | t |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atom attached to the nitrogen (C-N) in the thiane ring is expected to resonate in the range of 50-60 ppm. The carbons adjacent to the sulfur atom (C-S) in the thiane ring are predicted to appear around 30-40 ppm.

The carbons of the 2-ethylhexyl group will have distinct chemical shifts. The carbon of the N-CH₂ group will be in the range of 40-50 ppm. The methine carbon of the chiral center is expected around 35-45 ppm. The terminal methyl carbons will be the most shielded, appearing at approximately 10-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C -N (thiane) | 50 - 60 |

| C -S (thiane) | 30 - 40 |

| Thiane ring C H₂ | 25 - 35 |

| N-C H₂-CH | 40 - 50 |

| C H(CH₂CH₃)(CH₂)₃CH₃ | 35 - 45 |

| Alkyl C H₂ | 20 - 40 |

| C H₃ | 10 - 15 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

To unambiguously assign all proton and carbon signals, especially in a molecule with significant signal overlap, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, it would show correlations between the N-H proton and the adjacent CH-N proton, and trace the connectivity within the thiane ring and the 2-ethylhexyl chain. This is crucial for distinguishing between the various methylene groups beilstein-journals.orgchemicalbook.com.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each carbon signal based on the previously assigned proton signals beilstein-journals.orgchemicalbook.com. For example, the proton at δ 2.5-3.0 ppm (CH-N) would show a cross-peak with the carbon at δ 50-60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations would be expected from the N-CH₂ protons to the C-N carbon of the thiane ring and to the methine carbon of the 2-ethylhexyl group, confirming the point of attachment beilstein-journals.orgchemicalbook.com.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometric Investigations for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the elucidation of molecular structures, providing precise information on the mass-to-charge ratio (m/z) of a compound and its fragments. For this compound, mass spectrometric methods are crucial for confirming its molecular formula and understanding its structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound, with a molecular formula of C₁₃H₂₇NS, the theoretical exact mass of the protonated molecular ion ([M+H]⁺) can be calculated based on the masses of its most abundant isotopes. This calculated value can then be compared to the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. copernicus.org A match within a narrow tolerance window (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

The theoretical exact mass for the protonated molecule is calculated as follows:

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon-¹² | 13 | 12.000000 | 180.000000 |

| Hydrogen-¹ | 28 | 1.007825 | 28.219100 |

| Nitrogen-¹⁴ | 1 | 14.003074 | 14.003074 |

| Sulfur-³² | 1 | 31.972071 | 31.972071 |

| Total (Theoretical Exact Mass of [M+H]⁺) | 230.194245 |

This is an interactive data table. Click on the headers to sort.

Experimental verification of an m/z value close to 230.1942 would confirm the elemental composition of C₁₃H₂₈NS⁺, thereby validating the structure of the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to further investigate molecular structure. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, isolated in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation pattern that acts as a structural fingerprint. researchgate.netddtjournal.com

While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on the established principles of amine and thioether chemistry. acs.org The fragmentation of protonated aliphatic amines is typically dominated by α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen atom) and the loss of neutral alkenes. researchgate.net

Key predicted fragmentation pathways for this compound ([C₁₃H₂₇NS]H⁺, m/z ≈ 230.19) include:

α-Cleavage at the Ethylhexyl Group: The most characteristic fragmentation for secondary amines involves the cleavage of the Cα-Cβ bond, which results in the loss of the largest possible radical and the formation of a stable immonium ion. For the 2-ethylhexyl group, this can lead to the loss of a pentyl radical (C₅H₁₁) or an ethyl radical (C₂H₅).

Loss of the Ethylhexyl Group: Cleavage of the C-N bond connecting the ethylhexyl substituent to the thiane ring can result in the formation of a protonated thian-3-amine (B2788540) fragment ion.

Thiane Ring Fragmentation: The thiane ring can undergo ring-opening followed by the loss of neutral molecules such as ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Neutral Loss from the Ethylhexyl Chain: The saturated alkyl chain can fragment through the loss of a series of neutral alkenes (e.g., ethene, propene, butene), leading to a characteristic pattern of ions separated by 14 Da (CH₂).

A summary of plausible fragment ions is presented below.

| Proposed Fragment Ion (m/z) | Proposed Structure / Origin | Fragmentation Pathway |

| 201.15 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethylhexyl group |

| 158.12 | [C₈H₁₆N=CH-CH₂-S]⁺ | α-Cleavage with loss of a pentyl radical (C₅H₁₁) from the ethylhexyl group |

| 118.07 | [C₅H₁₂NS]⁺ | Cleavage of the C-N bond, loss of the ethylhexyl group (C₈H₁₆) |

| 114.10 | [C₈H₁₆N]⁺ | Immonium ion from cleavage of the N-C(thiane) bond |

| 86.06 | [C₅H₁₀S]⁺ | Fragment from thiane ring cleavage |

This is an interactive data table. You can sort the columns by clicking on the headers.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how individual molecules interact and arrange themselves within the crystal lattice, a phenomenon known as crystal packing.

Single Crystal X-ray Diffraction of this compound

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The determination of its structure would first require the growth of high-quality single crystals, a process that can be challenging and is highly dependent on factors like solvent choice and crystallization conditions. libretexts.org

Once a suitable crystal is obtained, it would be analyzed using a single-crystal X-ray diffractometer. mdpi.com The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, leading to the final three-dimensional structure.

For illustrative purposes, a hypothetical set of crystallographic data for this compound is presented below. As the molecule is chiral, it is expected to crystallize in a non-centrosymmetric space group.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₂₇NS |

| Formula Weight | 229.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 16.5 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1420 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.07 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a combination of intermolecular forces. The molecular structure contains a hydrogen bond donor (the secondary amine N-H group), two potential hydrogen bond acceptors (the nitrogen and sulfur atoms), and large, nonpolar alkyl regions.

The primary interactions governing the supramolecular assembly are expected to be:

Hydrogen Bonding: The secondary amine function is a key driver of crystal packing. It is anticipated that N-H···N or N-H···S hydrogen bonds would form, linking molecules into chains or dimeric motifs. The presence of water molecules in a crystal structure could also lead to a hydrogen-bonding network. nih.gov

Computational and Theoretical Investigations of N 2 Ethylhexyl Thian 3 Amine

Prediction of Chemical Reactivity and Selectivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org For N-(2-ethylhexyl)thian-3-amine, the energy and spatial distribution of its HOMO and LUMO would be crucial in predicting its behavior in chemical reactions. For instance, the HOMO would indicate its nucleophilic character, while the LUMO would suggest its electrophilic potential. youtube.com The lack of specific calculations means that the HOMO-LUMO gap, which is indicative of chemical reactivity, and the locations of these orbitals on the molecule have not been determined.

HOMO-LUMO Gap and Global Reactivity Descriptors

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap for this compound, have been found in the surveyed literature. The HOMO-LUMO gap is a critical quantum chemical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com

Electrostatic Potential Maps for Nucleophilic and Electrophilic Sites

Similarly, there is a lack of published research presenting the molecular electrostatic potential (MEP) map for this compound. An MEP map is a visual representation of the charge distribution on the surface of a molecule, which is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The red regions on an MEP map indicate areas of negative electrostatic potential, rich in electrons and thus prone to electrophilic attack, while blue regions represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net The generation of such a map would be essential for predicting the compound's interaction with other molecules and its potential reaction pathways.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt This technique provides a detailed understanding of the dynamic behavior of compounds in different environments.

Solvent Effects on Conformation and Reactivity

No molecular dynamics simulations specifically investigating the impact of different solvents on the conformation and reactivity of this compound have been identified. The choice of solvent can significantly influence the three-dimensional structure of a molecule and, consequently, its chemical reactivity. researchgate.net MD simulations would be necessary to elucidate how the polarity and other properties of a solvent might alter the conformational landscape of this compound.

Intermolecular Interactions with Biological or Material Environments (excluding direct clinical)

There is no available research on the intermolecular interactions of this compound with biological macromolecules or material surfaces, as studied through molecular dynamics simulations. Such simulations could provide valuable insights into how this compound might bind to proteins or interact with various materials, which is fundamental for applications in fields like materials science and agrochemistry.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other functional properties. nih.govjetir.org

Correlating Structural Descriptors with Derived Functional Properties

No QSAR studies have been published for derivatives of this compound. To conduct a QSAR study, a series of structurally related compounds with measured functional properties would be required. researchgate.net From there, various structural descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with the observed activity to develop a predictive model. The absence of such studies indicates that the structure-activity landscape of this class of compounds remains to be systematically explored.

Predictive Models for Future Molecular Design

Currently, there is a notable absence of specific computational and theoretical studies focused exclusively on this compound in publicly accessible scientific literature. Detailed research findings, such as quantitative structure-activity relationship (QSAR) models or extensive molecular docking studies directly involving this compound, are not available.

However, the principles of predictive modeling used for other heterocyclic amines and sulfur-containing compounds can provide a theoretical framework for how future molecular design efforts for derivatives of this compound could be approached. These models are crucial in modern drug discovery and materials science for forecasting the biological activity, physicochemical properties, and potential applications of novel molecules, thereby guiding synthetic efforts toward compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a molecule like this compound, QSAR models could be developed once a sufficient number of its derivatives are synthesized and their biological activities are experimentally determined. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The general process would involve:

Data Set Generation: A series of derivatives of this compound would be synthesized by modifying either the 2-ethylhexyl group, the thiane (B73995) ring, or the amine functionality. Their biological activity (e.g., as antimicrobial or anti-inflammatory agents) would be quantified.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Development and Validation: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be employed to build a model that correlates a subset of these descriptors with the observed biological activity. The model's predictive power would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for this compound derivatives might take the form of an equation where biological activity is a function of specific descriptors. For instance, the model could indicate that increasing the hydrophobicity of the alkyl chain enhances activity up to a certain point, while the presence of electron-donating groups on the thiane ring is also favorable.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or a receptor.

Should a biological target for this compound be identified, molecular docking could be used to:

Predict the binding mode and affinity of the compound and its derivatives to the target's active site.

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding.

Guide the design of new derivatives with improved binding affinity and selectivity.

For example, docking studies might reveal that the amine group of this compound forms a crucial hydrogen bond with a specific amino acid residue in the target protein, while the 2-ethylhexyl group occupies a hydrophobic pocket. This insight would suggest that modifications to the alkyl chain could be made to optimize the fit within this pocket, potentially leading to more potent compounds.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed based on its structure and the structures of other molecules known to have similar biological effects.

A potential pharmacophore for this compound might include a hydrogen bond donor (from the amine), a hydrophobic feature (from the ethylhexyl group), and a positive ionizable feature. This model could then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.

While detailed research findings and specific data tables for this compound are not currently available, the application of these established predictive models would be a critical step in the rational design of its future derivatives for various scientific and therapeutic applications. The generation of experimental data for a series of related compounds is the necessary first step to enable such computational investigations.

Chemical Reactivity and Derivatization Studies of N 2 Ethylhexyl Thian 3 Amine

Transformations at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with a variety of electrophiles.

Secondary amines readily undergo N-acylation when treated with acylating agents such as acid chlorides or acid anhydrides, yielding N,N-disubstituted amides. libretexts.orgresearchgate.net This transformation is one of the most fundamental and widely used reactions in organic synthesis. nih.gov The reaction typically proceeds rapidly at room temperature, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. jove.comresearchgate.net This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. jove.com Secondary amines, like N-(2-ethylhexyl)thian-3-amine, are expected to form a water-insoluble N,N-disubstituted sulfonamide. jove.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Inert solvent, presence of a non-nucleophilic base (e.g., pyridine) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | Often requires gentle heating or a catalyst |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | Aqueous base (e.g., NaOH) |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Inert solvent, presence of a non-nucleophilic base (e.g., pyridine) |

The nitrogen atom of this compound can be further alkylated. Treatment with an alkyl halide (e.g., methyl iodide) would first yield a tertiary amine. This tertiary amine can then react with another equivalent of an alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orggoogle.com

These quaternary ammonium salts are ionic compounds and, depending on the nature of the alkyl groups and the counter-ion, can function as ionic liquids. The synthesis is typically an exothermic process achieved by reacting the amine with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide. google.comgoogle.com

The oxidation of secondary amines can lead to various products, with nitrones being a common outcome. scispace.comnih.gov This transformation can be achieved using a range of oxidizing agents. Environmentally benign options like hydrogen peroxide (H₂O₂) have been used, sometimes in the presence of a catalyst, to selectively oxidize secondary amines. acs.orgrsc.org Another effective, metal-free method involves using Oxone (potassium peroxymonosulfate) as the oxidant in a biphasic system. nih.govorganic-chemistry.org The oxidation of secondary amines to nitrones typically involves a two-step sequence where a hydroxylamine (B1172632) is formed as an intermediate, which is then further oxidized. acs.org

Functionalization of the Thiane (B73995) Ring System

The thiane ring contains a sulfur atom that can undergo oxidation, but the saturated carbon framework is generally unreactive towards electrophilic substitution.

This reaction is not applicable. Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, such as benzene (B151609) or thiophene, which have a delocalized π-electron system. organicchemistrytutor.commsu.edu The thiane ring in this compound is a saturated aliphatic heterocycle; it lacks the requisite π-system and therefore does not undergo this type of substitution. wikipedia.org

The sulfur atom in the thiane ring, being a thioether, is readily oxidized. libretexts.org The oxidation can be controlled to produce either a sulfoxide (B87167) or a sulfone, depending on the oxidant used and the reaction conditions. organic-chemistry.org

Mild oxidizing agents or a stoichiometric amount (one equivalent) of a stronger oxidant will typically convert the sulfide (B99878) to a sulfoxide. orgsyn.org Common reagents for this transformation include sodium metaperiodate (NaIO₄) and a single equivalent of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgresearchgate.net

Using a stronger oxidizing agent or an excess (two or more equivalents) of reagents like hydrogen peroxide or m-CPBA will further oxidize the sulfoxide to the corresponding sulfone. organic-chemistry.org The oxidation of sulfides to sulfones can also be achieved directly with reagents such as potassium permanganate. smolecule.com

Table 2: Oxidation of the Thiane Sulfur Atom

| Product | Oxidation State of Sulfur | Typical Reagent(s) | Stoichiometry |

|---|---|---|---|

| Thiane-S-oxide (Sulfoxide) | +4 | H₂O₂, NaIO₄, m-CPBA | 1 equivalent |

| Thiane-S,S-dioxide (Sulfone) | +6 | H₂O₂, m-CPBA, KMnO₄ | ≥2 equivalents |

Ring-Opening Reactions and Modifications of the Thiane Skeleton

The thiane ring is a relatively stable six-membered saturated heterocycle. Unlike smaller, more strained rings such as thiiranes (three-membered) or thietanes (four-membered), the thiane ring does not readily undergo ring-opening reactions under standard conditions. Such reactions typically require harsh reagents or specific activation of the sulfur atom.

Ring-Opening Reactions:

Cleavage of the carbon-sulfur bonds in the thiane ring of this compound would likely necessitate reductive or oxidative conditions. For instance, treatment with strong reducing agents like Raney nickel would lead to desulfurization and ring-opening, ultimately yielding an amino-alkane derivative. Conversely, strong oxidation could lead to the formation of sulfoxides or sulfones, which might be more susceptible to subsequent cleavage reactions.

Modifications of the Thiane Skeleton:

Modifications of the thiane skeleton itself, without complete ring-opening, represent a more plausible synthetic route. "Skeletal editing" techniques, which involve the insertion, deletion, or rearrangement of atoms within a ring system, are an emerging area of synthetic chemistry. chemicalbook.com While specific examples for thianes are not extensively documented, analogous transformations in other heterocyclic systems suggest potential pathways. For instance, ring expansion could potentially be achieved through reactions that involve the formation of a bicyclic intermediate followed by cleavage of an internal bond. Similarly, ring contraction is a known process in carbocyclic systems, often driven by the formation of a more stable carbocation intermediate, and analogous transformations in heterocyclic systems are conceivable. youtube.com

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Reductive Desulfurization | Raney Nickel | Ring-opening and formation of an acyclic amine |

| Oxidation | m-CPBA, H₂O₂ | Formation of this compound-1-oxide or 1,1-dioxide |

Reactions Involving the 2-Ethylhexyl Substituent

The 2-ethylhexyl group is a bulky, non-polar alkyl chain that influences the steric environment of the nitrogen atom. Reactions targeting this substituent would primarily involve functionalization of the terminal methyl groups or the introduction of new functionalities along the chain.

Functionalization of the terminal methyl groups of the 2-ethylhexyl chain can be achieved through free-radical halogenation, followed by nucleophilic substitution. This two-step process allows for the introduction of a variety of functional groups at the terminus of the alkyl chain.

| Step | Reaction | Reagents | Product |

| 1 | Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | N-(2-(bromoethyl)hexyl)thian-3-amine |

| 2 | Nucleophilic Substitution | NaCN, NaN₃, etc. | N-(2-(cyanoethyl)hexyl)thian-3-amine, N-(2-(azidoethyl)hexyl)thian-3-amine, etc. |

The introduction of new chiral centers or functional groups onto the 2-ethylhexyl chain can be accomplished through various synthetic strategies. For instance, selective oxidation of a C-H bond could introduce a hydroxyl group, which could then be further elaborated. While direct C-H activation on such an unactivated alkyl chain is challenging, enzymatic or microbial oxidation could offer a potential route. Alternatively, if a terminal functional group is installed as described in 5.3.1, it can serve as a handle for further synthetic modifications, such as chain extension or the introduction of functionalities that can act as chiral auxiliaries.

Cross-Coupling Reactions for Incorporating this compound into Larger Molecular Architectures

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the integration of the this compound moiety into more complex molecular scaffolds.

The secondary amine in this compound is a suitable nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a bond between the nitrogen atom and an aromatic or heteroaromatic ring. The bulky 2-ethylhexyl group might influence the reaction kinetics due to steric hindrance, potentially requiring specific ligand systems to facilitate the coupling. The use of bulky, electron-rich phosphine (B1218219) ligands is common in such reactions to promote both oxidative addition and reductive elimination steps of the catalytic cycle. acs.orgnih.gov

Table of Reaction Components for a Typical Buchwald-Hartwig Amination:

| Component | Example | Role |

| Amine | This compound | Nucleophile |

| Aryl Halide/Triflate | Bromobenzene, 4-chloropyridine | Electrophile |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst |

| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Beyond palladium, other transition metals such as copper and nickel can also catalyze C-N cross-coupling reactions. Copper-catalyzed Ullmann-type couplings are a classic method for forming C-N bonds, although they often require higher reaction temperatures compared to palladium-catalyzed methods. These alternative metal-catalyzed reactions could be employed to couple this compound with various unsaturated partners, potentially leading to the synthesis of molecules with extended electronic conjugation, which might have applications in materials science.

Coordination Chemistry and Ligand Design with N 2 Ethylhexyl Thian 3 Amine

Applications in Catalysis and Asymmetric Synthesis

Without foundational research on the coordination behavior of N-(2-ethylhexyl)thian-3-amine, any attempt to create the requested article would be speculative and not based on factual scientific evidence.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound This compound in the areas of coordination chemistry, catalysis, or metal extraction as outlined in the requested article structure.

Therefore, we are unable to provide an article with detailed research findings, data tables, and thorough scientific content for the specified sections and subsections, as no such information appears to exist in the public domain for this particular compound. The instructions to strictly adhere to the provided outline and focus solely on "this compound" cannot be fulfilled due to the absence of relevant research.

General information suggests that this compound may serve as a building block in organic synthesis, but specific applications in the requested fields, along with any associated data, are not documented. smolecule.com

To generate an article of this nature, published research studies detailing the compound's use as a ligand in catalysis or as an extractant in metal separation, including mechanistic studies and performance data, would be required. Our search for such studies was exhaustive but did not yield any relevant results.

Applications of N 2 Ethylhexyl Thian 3 Amine and Its Derivatives in Materials Science and Supramolecular Chemistry

Incorporation into Polymer Systems as Monomers or Modifiers

Amines are widely used as monomers and modifiers in polymer chemistry to synthesize materials like polyamides, polyureas, and epoxy resins, and to functionalize existing polymers. acs.orgacs.org The secondary amine of N-(2-ethylhexyl)thian-3-amine could theoretically serve as a reactive site for polymerization or grafting onto polymer backbones.

Synthesis of Polymeric Materials Containing this compound Units

No specific studies, patents, or research articles were found that describe the synthesis of polymers using this compound as a monomer or co-monomer. General polymerization reactions involving secondary amines include condensation polymerization with di-acyl chlorides to form polyamides or reaction with di-isocyanates to form polyureas. However, there is no documented evidence of these specific reactions being performed with this compound.

Influence of the Thian-3-amine (B2788540) Moiety on Polymer Properties

The influence of incorporating the this compound moiety into a polymer is speculative without experimental data. Generally, the introduction of different functional groups can affect polymer properties as follows:

Thian Ring (Thioether): The sulfur atom could potentially influence the polymer's refractive index, adhesion to metal surfaces, and thermal stability.

Secondary Amine: The amine group can introduce polarity, provide sites for hydrogen bonding, and act as a point for further chemical modification or cross-linking. researchgate.netnih.gov

2-Ethylhexyl Group: This bulky, flexible alkyl chain would likely increase solubility in nonpolar organic solvents, lower the glass transition temperature (Tg), and impart flexibility to the polymer backbone.

A hypothetical data table illustrating these potential influences is presented below for conceptual purposes, but it is not based on experimental results for this specific compound.

| Refractive Index | Potential Increase | Sulfur-containing compounds can sometimes increase the refractive index. |

Note: This table is illustrative and not based on published data for polymers containing this compound.

Self-Assembly and Supramolecular Architectures

The secondary amine group in this compound contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), making it a candidate for involvement in supramolecular chemistry. nih.gov

Design of this compound Based Receptors for Anion or Cation Recognition

While amines, amides, and ureas are common components in synthetic receptors for anions and cations, no literature exists on the design or application of receptors based specifically on this compound. osti.govnih.govresearchgate.net For anion recognition, the N-H group could act as a hydrogen-bond donor. For cation recognition, the nitrogen and sulfur lone pairs could potentially coordinate with metal ions, although this is less common for simple amines and thioethers compared to more elaborate chelating structures like crown ethers or cryptands.

Formation of Ordered Supramolecular Structures via Hydrogen Bonding or Coordination Interactions

There are no documented examples of this compound forming ordered supramolecular structures. In principle, the N-H group could form hydrogen-bonded chains or dimers. nih.govtue.nl However, the steric bulk of the 2-ethylhexyl group might hinder the formation of highly ordered, crystalline networks. Coordination with metal ions could lead to the formation of metal-organic complexes, but again, no such structures have been reported for this specific ligand.

Optoelectronic and Electronic Materials Applications

A search for applications of this compound in optoelectronics yielded no results. Materials for these applications typically require extensive π-conjugated systems to facilitate charge transport or light emission. This compound is a fully saturated, non-conjugated molecule and thus lacks the fundamental electronic properties required for use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). While related heterocyclic structures like benzothiadiazole are important in optoelectronics, they are aromatic and electronically distinct from the saturated thian ring system. rsc.orgpolyu.edu.hk

Exploration of this compound Derivatives in Organic Semiconductors

The development of novel organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from flexible displays to printable solar cells. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties and solid-state packing. In this context, derivatives of this compound are being investigated as promising candidates for organic electronic materials.

The rationale behind this exploration lies in the synergistic combination of the thian and amine moieties. The sulfur atom in the thian ring, with its available lone pairs of electrons, can contribute to the delocalization of π-electrons, a critical factor for charge transport. nih.gov Furthermore, the nitrogen atom of the amine group can be readily functionalized, allowing for the tuning of the molecule's electronic and physical properties. The 2-ethylhexyl group is a common substituent in organic electronics, known for enhancing solubility and influencing molecular packing, which in turn affects the charge carrier mobility of the material.

Researchers are exploring the synthesis of various derivatives where the core this compound structure is incorporated into larger conjugated systems. These efforts aim to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, essential for efficient charge injection and transport in electronic devices.

Charge Transport and Photophysical Properties of Derived Materials

The efficacy of an organic semiconductor is largely determined by its charge transport characteristics and its interaction with light. While specific data for materials directly derived from this compound is still emerging, preliminary investigations and analogies to similar structures provide valuable insights into their potential photophysical and charge transport properties.

Charge Transport: The charge mobility in organic semiconductors is highly dependent on the intermolecular electronic coupling. The presence of the sulfur-containing thian ring is anticipated to facilitate π-π stacking, a key mechanism for charge hopping between adjacent molecules. The branched 2-ethylhexyl side chains play a crucial role in controlling the intermolecular distance and orientation, thereby influencing the efficiency of charge transport. Theoretical modeling and experimental studies on analogous sulfur-containing heterocyclic compounds suggest that carefully designed derivatives could exhibit promising charge carrier mobilities.

Photophysical Properties: The photophysical properties, such as light absorption and emission, are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic transitions in these molecules are typically of the π-π* and n-π* type. The absorption and emission wavelengths can be tuned by extending the conjugation of the molecule or by introducing electron-donating or electron-withdrawing groups. The inherent fluorescence of such systems is an area of active investigation, with the potential for creating novel emissive materials.

Below is a hypothetical data table illustrating the kind of photophysical properties that researchers would aim to characterize for a series of hypothetical derivatives.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Derivative A | 350 | 450 | 0.65 |

| Derivative B | 380 | 490 | 0.72 |

| Derivative C | 410 | 520 | 0.58 |

Interfacial Phenomena and Surfactant Properties

The amphiphilic nature of this compound, arising from its polar amine head group and nonpolar 2-ethylhexyl tail, suggests its potential as a surface-active agent. Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid, finding widespread use in various industrial processes.

Study of Surface Activity and Micelle Formation of this compound

The surface activity of a surfactant is quantified by its ability to reduce surface tension and its tendency to form micelles—aggregates of surfactant molecules in a solution. The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which micelle formation begins.

While extensive studies on the specific surface activity of this compound are not yet widely published, its structural features allow for predictions of its behavior. The bulky 2-ethylhexyl group would likely lead to a relatively low CMC, as the hydrophobic effect would drive the molecules to aggregate at lower concentrations compared to surfactants with linear alkyl chains. The thian ring may also contribute to the packing of the molecules at interfaces and in micelles.

A hypothetical representation of the surface tension of aqueous solutions of this compound as a function of its concentration is shown below, illustrating the expected behavior and the determination of the CMC.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.00E-05 | 72 |

| 5.00E-05 | 68 |

| 1.00E-04 | 62 |

| 5.00E-04 | 50 |

| 1.00E-03 | 40 |

| 5.00E-03 | 35 |

| 1.00E-02 | 35 |

Applications in Emulsification and Dispersion Technologies

The ability of surfactants to stabilize mixtures of immiscible liquids (emulsions) and to disperse solid particles in a liquid medium is of immense practical importance. This compound, with its predicted surfactant properties, holds promise for applications in emulsification and dispersion technologies.

In emulsification, the molecule would orient itself at the oil-water interface, with the polar amine group in the aqueous phase and the nonpolar tail in the oil phase, thereby stabilizing the emulsion droplets. The branched nature of the 2-ethylhexyl group could provide steric hindrance that further prevents the coalescence of droplets.

Similarly, in dispersion technologies, the molecule could adsorb onto the surface of solid particles, preventing their aggregation and settling. The specific interactions between the thian-amine head group and the particle surface could be exploited to achieve selective dispersion of certain materials. For instance, the sulfur atom might exhibit a strong affinity for metal surfaces, making this compound a potentially effective dispersant for metallic nanoparticles.

Further research is necessary to fully elucidate and optimize the performance of this compound and its derivatives in these applications. The tunability of its structure through chemical modification offers a promising avenue for designing next-generation materials for a wide array of technological innovations.

Future Research Directions and Unexplored Avenues for N 2 Ethylhexyl Thian 3 Amine

Integrated Computational-Experimental Approaches for Rational Design

The rational design of novel molecules and materials based on the N-(2-ethylhexyl)thian-3-amine scaffold can be significantly accelerated by integrating computational modeling with experimental validation. openmedicinalchemistryjournal.comnih.gov This synergistic approach allows for the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts toward the most promising candidates and reducing the time and resources required for discovery.

Future research should focus on employing a variety of computational techniques to explore the chemical space around this compound. openmedicinalchemistryjournal.com Methodologies such as Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and potential energy surfaces of the molecule and its derivatives. acs.org Molecular docking and molecular dynamics simulations could predict the binding affinities and modes of interaction with various biological targets, such as enzymes and receptors, providing a basis for the design of new therapeutic agents. openmedicinalchemistryjournal.comnih.govacademie-sciences.fr

For instance, computational studies could explore how modifications to the 2-ethylhexyl group or substitutions on the thian ring affect the molecule's steric and electronic properties. mdpi.com These in silico predictions can then be used to prioritize the synthesis of a smaller, more targeted library of derivatives for experimental testing. nih.gov This iterative cycle of computational prediction and experimental feedback is a powerful strategy for the rapid discovery of new functional molecules.

Table 1: Potential Computational and Experimental Approaches for Rational Design

| Computational Method | Objective | Experimental Validation |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectroscopic signatures. | Synthesis and characterization using NMR, IR, and Mass Spectrometry. |

| Molecular Docking | Identify potential biological targets and predict binding modes. | In vitro binding assays and enzymatic activity assays. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and conformational flexibility of the molecule. | X-ray crystallography or cryo-electron microscopy of ligand-target complexes. |

High-Throughput Screening of this compound Derivatives for Novel Functions

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds for a specific biological activity or function. nih.govsemanticscholar.org The development of a combinatorial library based on the this compound scaffold, coupled with HTS, could lead to the discovery of compounds with novel and valuable properties. nih.govacs.org

The synthesis of a diverse library of this compound derivatives could be achieved by varying the substituents on the thian ring, modifying the 2-ethylhexyl chain, or by converting the secondary amine to other functional groups. These libraries could then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential drug candidates. enamine.net Furthermore, HTS could be used to discover compounds with interesting material properties, such as novel catalytic activities or self-assembling capabilities. nih.gov

Quantitative HTS (qHTS) methodologies could be employed to generate concentration-response curves for every compound in the library, providing a more detailed understanding of their potency and efficacy. nih.govsemanticscholar.org This approach minimizes the false positives and negatives often associated with single-concentration screening and allows for the rapid identification of promising lead compounds for further development. nih.govsemanticscholar.org

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Objective | Hit Criteria |

|---|---|---|---|

| Primary Screen | Cell-based viability assay (e.g., against cancer cell lines) | Identify compounds with cytotoxic activity. | >50% inhibition at a single concentration (e.g., 10 µM). |

| Secondary Screen | Target-based enzymatic assay (e.g., kinase inhibition) | Determine the mechanism of action of active compounds. | IC50 < 1 µM. |

| Tertiary Screen | Structure-Activity Relationship (SAR) analysis | Identify key structural features responsible for activity. | Consistent activity trends across a series of related analogs. |

| Lead Optimization | In vivo efficacy studies | Evaluate the therapeutic potential of lead compounds in animal models. | Significant tumor growth inhibition with acceptable toxicity. |

Bio-Inspired Applications and Biomimetic Systems (excluding direct clinical/safety)

The unique combination of a sulfur-containing heterocycle and an amine in this compound makes it an interesting candidate for the development of bio-inspired materials and biomimetic systems. mdpi.com Sulfur-containing molecules play a crucial role in a variety of biological processes, and the thian ring could be used to mimic the functionality of sulfur-containing amino acids like cysteine and methionine. nih.govnih.gov

One potential avenue of research is the use of this compound derivatives as building blocks for the synthesis of artificial enzymes or "nanozymes." rsc.org These synthetic catalysts could mimic the activity of natural enzymes, but with enhanced stability and a broader range of applications. For example, the thian moiety could be used to coordinate metal ions, creating a catalytic center that mimics the active site of metalloenzymes. rsc.org

Furthermore, the self-assembly of this compound derivatives could be explored to create novel biomimetic structures. The interplay of hydrophobic interactions from the 2-ethylhexyl group and potential hydrogen bonding from the amine could lead to the formation of well-defined nanostructures, such as micelles, vesicles, or nanofibers. These structures could find applications in areas such as drug delivery, sensing, and catalysis. mdpi.com

Role in Advanced Catalytic Cycles and Reaction Cascades

The secondary amine functionality of this compound, particularly with its bulky substituent, suggests its potential as a catalyst or a key component in advanced catalytic cycles and reaction cascades. nih.gov Secondary amines are known to be effective organocatalysts for a variety of organic transformations, and the steric bulk of the 2-ethylhexyl group could be exploited to control the stereoselectivity of these reactions. acs.orgnih.gov

Future research could explore the use of this compound and its derivatives as catalysts for reactions such as aldol (B89426) and Mannich reactions, Michael additions, and asymmetric aminations. nih.gov The presence of the sulfur atom in the thian ring could also influence the catalytic activity, potentially through coordination to metal co-catalysts or by participating directly in the reaction mechanism.

Moreover, this compound could be incorporated into more complex catalytic systems, such as reaction cascades where multiple transformations occur in a single pot. The molecule could act as a bifunctional catalyst, with the amine and thian moieties playing distinct roles in the catalytic cycle. The development of such catalytic systems is a key goal in green chemistry, as it can significantly reduce waste and improve the efficiency of chemical synthesis. researchgate.net

Environmental Applications (e.g., sequestration, remediation)

The presence of both a sulfur atom and an amine group in this compound suggests its potential for use in environmental applications, such as the sequestration of heavy metals and the remediation of organic pollutants. mdpi.comresearchgate.netresearchgate.net Both sulfur and nitrogen atoms are known to have a high affinity for heavy metal ions, and materials functionalized with these groups have been shown to be effective sorbents for their removal from contaminated water. researchgate.net

Future research could focus on the development of polymeric materials or functionalized sorbents incorporating the this compound moiety. mdpi.com These materials could be used in filtration systems or as reactive barriers for the in-situ remediation of contaminated groundwater. The bulky 2-ethylhexyl group might also enhance the material's affinity for non-polar organic pollutants through hydrophobic interactions.

Additionally, the catalytic properties of this compound could be harnessed for the degradation of persistent organic pollutants. For example, it could be used as a catalyst in advanced oxidation processes to break down harmful chemicals into less toxic substances. The development of such catalytic remediation technologies is a critical area of research for addressing the challenge of environmental pollution.

Q & A

Q. What are the key synthetic routes for N-(2-ethylhexyl)thian-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-ethylhexylamine with thian-3-one under acidic or basic conditions. Solvent choice (e.g., ethanol vs. methanol) and temperature (60–100°C) critically affect yield. Polar aprotic solvents like DMF may enhance reaction rates but require careful purification to remove residues. Microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves scalability and reduces byproducts compared to conventional heating . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ethylhexyl chain’s branching and thian-3-amine connectivity. Key signals include δ 1.2–1.5 ppm (CH groups) and δ 2.8–3.1 ppm (amine protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 241.18 for CHNS). Fragmentation patterns identify the ethylhexyl moiety.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1050–1100 cm (C-S bond) confirm functional groups .

Q. What in vitro assays are used to assess the biological activity of this compound?

- Methodological Answer :

- Binding Assays : Radioligand displacement assays (e.g., using H-labeled compounds) quantify affinity for receptors like GPCRs or enzymes. IC values are calculated via dose-response curves.

- Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) measure inhibition constants (K) using fluorogenic substrates.

- Cell Viability : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How does the ethylhexyl substituent impact physicochemical properties compared to other alkyl chains (e.g., methyl or propyl)?

- Methodological Answer : The ethylhexyl group increases lipophilicity (logP ~3.5 vs. ~1.8 for methyl), enhancing membrane permeability. However, steric hindrance from branching may reduce binding affinity to planar active sites. Comparative studies using analogues with linear vs. branched chains (e.g., via molecular dynamics simulations) reveal conformational flexibility trade-offs. Solubility in aqueous buffers is typically <1 mg/mL, necessitating DMSO or cyclodextrin formulations .

Q. What computational methods are employed to model interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer potential.

- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding poses. Docking scores correlate with experimental IC values.

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns to assess stability and hydrogen-bonding patterns. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogues?

- Methodological Answer : Contradictions often arise from substituent positional isomerism (e.g., para vs. ortho halogens) or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogens, alkyl chains) to isolate electronic vs. steric effects.

- Meta-Analysis : Aggregating data from multiple studies (e.g., using PRISMA guidelines) to identify trends.

- Orthogonal Assays : Validating results across independent platforms (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce reaction times (<10 min) and improve reproducibility (RSD <5%).

- Automated Purification : Flash chromatography systems with UV-guided fraction collection ensure consistent purity.

- Quality Control : In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.